2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide
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Overview
Description
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods
Industrial production methods for thieno[2,3-b]pyridine derivatives often involve multicomponent reactions and the use of various catalysts to enhance yield and selectivity . The specific conditions and reagents used can vary depending on the desired derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine ring .
Scientific Research Applications
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide include other thieno[2,3-b]pyridine derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific functional groups and the unique biological activities they confer. For example, the methoxycarbonyl group can enhance the compound’s solubility and bioavailability, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(11)7-5-6-3-2-4-10(12)8(6)14-7/h2-5H,1H3 |
InChI Key |
KXUVCUGIDICCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
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